5-Chlorothiophen-2-amine hydrobromide
CAS No.: 63806-75-7
Cat. No.: VC8285098
Molecular Formula: C4H5BrClNS
Molecular Weight: 214.51 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 63806-75-7 |
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Molecular Formula | C4H5BrClNS |
Molecular Weight | 214.51 g/mol |
IUPAC Name | 5-chlorothiophen-2-amine;hydrobromide |
Standard InChI | InChI=1S/C4H4ClNS.BrH/c5-3-1-2-4(6)7-3;/h1-2H,6H2;1H |
Standard InChI Key | ZUMNGDMJVJJPBA-UHFFFAOYSA-N |
SMILES | C1=C(SC(=C1)Cl)N.Br |
Canonical SMILES | C1=C(SC(=C1)Cl)N.Br |
Introduction
Chemical Structure and Significance
5-Chlorothiophen-2-amine hydrobromide (CHClNS·HBr) consists of a thiophene ring substituted with a chlorine atom at position 5 and a protonated amine group (-NH) at position 2, counterbalanced by a bromide ion. The hydrobromide salt enhances the compound’s solubility in polar solvents, a feature critical for pharmaceutical formulations . Thiophene derivatives are renowned for their bioisosteric equivalence to benzene, enabling improved metabolic stability and target affinity in drug design . The chlorine substituent further modulates electronic density, influencing reactivity and interaction with biological targets such as enzymes and receptors .
Synthetic Methodologies
The synthesis of 5-chlorothiophen-2-amine hydrobromide can be inferred from analogous chlorothiophene syntheses. Three plausible routes are outlined below:
Friedel-Crafts Acylation Followed by Amination
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Friedel-Crafts Acylation: 2-Chlorothiophene undergoes acylation with trichloroacetyl chloride in the presence of AlCl to yield 2-trichloroacetyl-5-chlorothiophene .
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Hydrolysis and Decarboxylation: The acylated product is hydrolyzed under basic conditions to form 5-chlorothiophene-2-carboxylic acid, followed by decarboxylation to yield 5-chlorothiophene .
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Bromination and Amination: Direct bromination at position 2 using N-bromosuccinimide (NBS) generates 2-bromo-5-chlorothiophene, which undergoes nucleophilic substitution with ammonia to produce 5-chlorothiophen-2-amine. Treatment with HBr yields the hydrobromide salt .
Reaction Scheme:
Grignard Reagent-Based Synthesis
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Grignard Formation: 5-Chloro-2-bromothiophene reacts with magnesium in dry ether to form the corresponding Grignard reagent.
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Carbonyl Insertion: Quenching the Grignard reagent with CO introduces a carboxylic acid group, which is subsequently reduced to an amine via Hofmann rearrangement .
Direct Amination of 5-Chloro-2-nitrothiophene
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Nitration: Nitration of 5-chlorothiophene at position 2 using HNO/HSO.
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Reduction: Catalytic hydrogenation of the nitro group to an amine, followed by salt formation with HBr .
Key Reaction Conditions:
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Catalysts: AlCl for Friedel-Crafts, palladium for hydrogenation .
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Yields: 45%–59% for multi-step syntheses, consistent with similar thiophene derivatives .
Physicochemical Properties
While experimental data for 5-chlorothiophen-2-amine hydrobromide are sparse, properties are extrapolated from related compounds:
Pharmacological and Industrial Applications
Anti-Inflammatory Agents
Chlorothiophene amines are precursors to COX-2 inhibitors. For example, 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives exhibit IC values of 0.76–9.01 μM against COX-2, surpassing celecoxib (IC 0.05 μM) . The hydrobromide salt could enhance bioavailability in similar formulations.
Antiviral Activity
Hybrid chlorothiophene-benzothiazole carboxamides demonstrate potent anti-norovirus activity (EC = 0.53 μM) . The amine group in 5-chlorothiophen-2-amine hydrobromide may serve as a linker for such hybrids.
Agrochemical Intermediates
Chlorothiophenes are utilized in pesticides due to their electron-withdrawing effects, which hinder enzymatic degradation in target organisms .
Analytical Characterization
Spectroscopic Data:
Chromatography:
Future Directions
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